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Compound of Interest

Compound Name: 6-Fluoroquinolin-3-amine

Cat. No.: B1593055 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 6-Fluoroquinolin-3-amine

Introduction
6-Fluoroquinolin-3-amine is a heterocyclic aromatic amine that has emerged as a pivotal

building block in contemporary medicinal chemistry and drug discovery. As a derivative of the

quinoline scaffold—a privileged structure in numerous pharmacologically active compounds—

its utility is enhanced by the strategic placement of two key functional groups: an amine at the

3-position and a fluorine atom at the 6-position. The amine group serves as a versatile

synthetic handle for introducing diverse chemical moieties, while the fluorine atom can

significantly modulate the molecule's physicochemical properties, such as basicity (pKa),

lipophilicity, and metabolic stability.[1] This guide provides an in-depth exploration of the

molecular structure of 6-Fluoroquinolin-3-amine, elucidated through a comprehensive

analysis of its spectroscopic data. Understanding this foundational structure is paramount for

researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents,

particularly in the development of kinase inhibitors and next-generation antibiotics.[2][3]

Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and

intrinsic properties. For 6-Fluoroquinolin-3-amine, these are summarized below, providing a

quick reference for researchers. The Canonical SMILES and InChI strings offer machine-

readable representations of the 2D structure, crucial for cheminformatics and database

searches.
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Property Value Source

IUPAC Name 6-fluoroquinolin-3-amine [4]

CAS Number 742699-00-9 [4]

Molecular Formula C₉H₇FN₂ [4]

Molecular Weight 162.16 g/mol [5]

Canonical SMILES
NC1=CN=C2C=CC(F)=CC2=C

1
[4]

InChI Key
UIOIFHDOGTUFBG-

UHFFFAOYSA-N
[4]

Molecular Structure Elucidation
The definitive structure of 6-Fluoroquinolin-3-amine is a bicyclic heteroaromatic system. It

consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C6

position of the benzene ring and a primary amine group at the C3 position of the pyridine ring.

Caption: 2D molecular structure of 6-Fluoroquinolin-3-amine.

Spectroscopic Signature Analysis
The structural assignment is unequivocally confirmed by a combination of spectroscopic

techniques. Each method provides a unique piece of the puzzle, and together they create a

self-validating system for structural verification.

Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. The spectrum of 6-
Fluoroquinolin-3-amine is characterized by several distinct absorption bands:

N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp to medium

bands in the region of 3400-3250 cm⁻¹.[6][7][8] These correspond to the asymmetric and

symmetric stretching vibrations of the N-H bonds in the -NH₂ group. The presence of two

peaks is a definitive indicator of a primary amine.[9]
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N-H Bending: A medium to strong absorption band is expected between 1650-1580 cm⁻¹,

arising from the N-H scissoring (bending) vibration.[6][8]

Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands will appear in the

1620-1450 cm⁻¹ region, characteristic of the quinoline ring's aromatic C=C and C=N bond

vibrations.

C-N Stretching: The stretching vibration of the aryl C-N bond typically appears as a strong

band in the 1335-1250 cm⁻¹ range.[6][8]

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in

the 1250-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the specific electronic

environment of each hydrogen atom.

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm.

This signal's key characteristic is that it will disappear upon the addition of a few drops of

D₂O to the NMR sample, confirming the presence of exchangeable protons.[7]

Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region

(typically 7.0-9.0 ppm). The proton at C2, adjacent to the ring nitrogen, is expected to be

the most deshielded and appear furthest downfield, likely as a singlet or a narrow doublet.

The proton at C4 will also be significantly deshielded. The protons on the fluorinated

benzene ring (H5, H7, H8) will exhibit complex splitting patterns due to both proton-proton

(H-H) and proton-fluorine (H-F) coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for

each carbon atom in the unique electronic environments of the molecule.

The carbon atoms bonded directly to the electronegative nitrogen (C2, C4, C8a) and

fluorine (C6) atoms will be significantly deshielded, appearing at higher chemical shifts.
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The signal for C6 will appear as a doublet due to one-bond coupling with the fluorine atom

(¹JCF), which is a large and characteristic coupling constant. Other carbons in proximity to

the fluorine (C5, C7) will show smaller two- and three-bond C-F couplings.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's

fragmentation pathways, further confirming its structure.

Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, a distinct molecular ion

peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's

monoisotopic mass (approximately 162.06). The presence of two nitrogen atoms means the

molecular weight is an even number, consistent with the Nitrogen Rule.

Fragmentation Pattern: The quinoline ring is relatively stable, but characteristic fragmentation

patterns can be observed. Common fragmentation pathways for quinolones involve the

sequential loss of small, stable neutral molecules like HCN from the pyridine ring.[10] The

fragmentation will also be influenced by the amine and fluoro substituents.

Synthesis and Reactivity Overview
The synthesis of functionalized quinolines is a well-established field in organic chemistry. 6-
Fluoroquinolin-3-amine is typically prepared through multi-step sequences. A common

conceptual pathway involves the construction of the quinoline core via cyclization reactions like

the Friedländer annulation or Skraup synthesis, starting from appropriately substituted anilines

and carbonyl compounds.

Conceptual Synthesis Pathway

Substituted Aniline Cyclization PrecursorAcylation / Condensation Quinoline CoreRing Closure (e.g., Friedländer) 6-Fluoroquinolin-3-amine

Functional Group
Interconversion

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 6-Fluoroquinolin-3-amine.
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The reactivity of the molecule is dictated by its functional groups. The amine at the C3 position

is nucleophilic and serves as the primary site for derivatization, readily undergoing reactions

such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.

Significance in Drug Discovery and Development
The 6-Fluoroquinolin-3-amine scaffold is of high interest to medicinal chemists for several

reasons:

Bioisosteric Mimicry: The quinoline core can act as a bioisostere for other bicyclic systems,

such as the purine core of ATP, enabling derivatives to function as competitive inhibitors at

the ATP-binding sites of kinases.[3]

Modulation of Properties: The fluorine atom at the C6 position is a critical feature. Its high

electronegativity can lower the pKa of the quinoline nitrogen and the C3-amine, altering the

molecule's ionization state at physiological pH. This can improve cell permeability and tune

binding interactions.[1] Furthermore, C-F bonds are metabolically stable, often enhancing the

pharmacokinetic profile of a drug candidate.

Vector for Functionalization: The amine group provides a robust attachment point for

introducing various pharmacophoric elements designed to interact with specific pockets

within a biological target, thereby enhancing potency and selectivity.
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[ 6-Fluoroquinolin-3-amine Core ]

Amine (C3):
Acylation, Alkylation,

Sulfonylation, etc.

Ring Nitrogen (N1):
Quaternization

Aromatic Ring:
Further Substitution

(e.g., SNAr)
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Caption: Key sites for chemical modification on the 6-Fluoroquinolin-3-amine scaffold.
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Safety and Handling
As with any laboratory chemical, 6-Fluoroquinolin-3-amine should be handled with

appropriate care.

Hazard Classification: It is classified as harmful if swallowed (GHS07).[4]

Precautionary Measures: Standard personal protective equipment (PPE), including safety

goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Handling

should occur in a well-ventilated area or a chemical fume hood. In case of contact, wash skin

thoroughly with soap and water. If ingested, seek immediate medical attention.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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